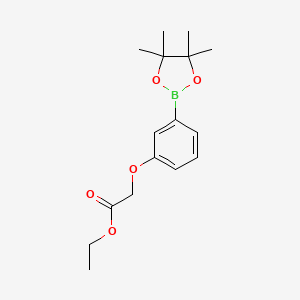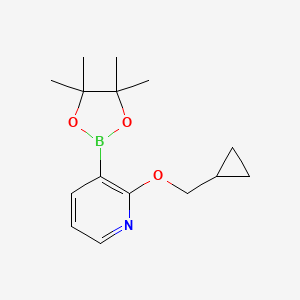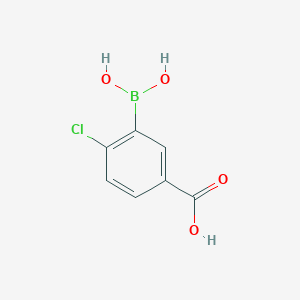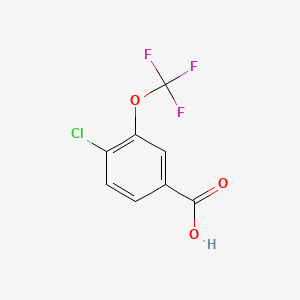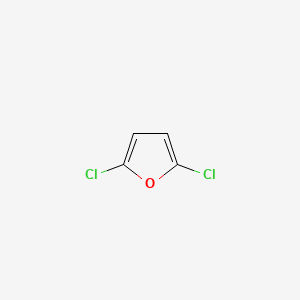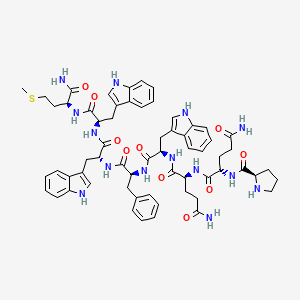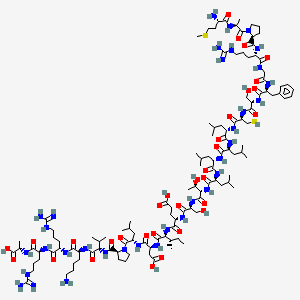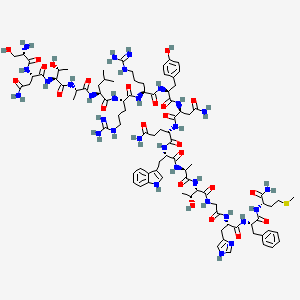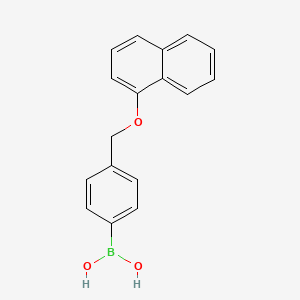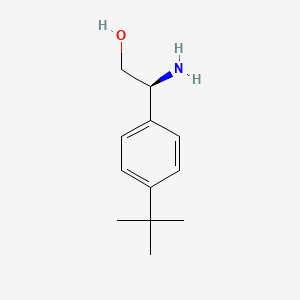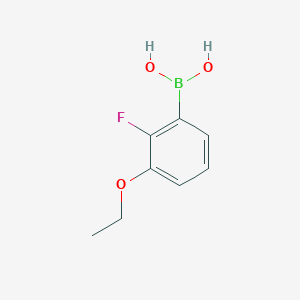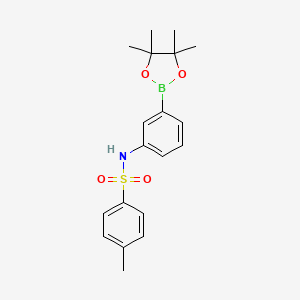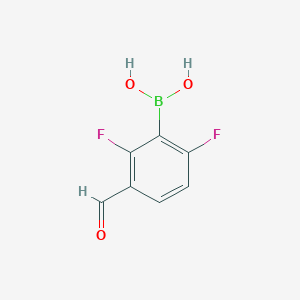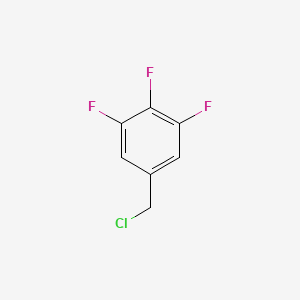
5-(Chloromethyl)-1,2,3-trifluorobenzene
Vue d'ensemble
Description
5-(Chloromethyl)-1,2,3-trifluorobenzene (5-CM-TFB) is a chlorinated aromatic compound that has recently become of interest for its uses in a wide range of scientific research applications. It is a colorless, volatile liquid with a low boiling point, and has a strong odor. 5-CM-TFB is used in organic synthesis, and is also a versatile reagent for the preparation of a variety of compounds.
Applications De Recherche Scientifique
Synthetic Chemistry Applications 5-(Chloromethyl)-1,2,3-trifluorobenzene can be utilized in the synthesis of complex molecules. For instance, the method described by Hammad and Wenthold (2001) for measuring the heats of formation of triradicals through collision-induced dissociation can be adapted for studying derivatives of 5-(Chloromethyl)-1,2,3-trifluorobenzene (Hammad & Wenthold, 2001). This technique could facilitate the understanding of the thermochemical properties of molecules synthesized from 5-(Chloromethyl)-1,2,3-trifluorobenzene, impacting materials science and catalysis research.
Materials Science and Polymer Chemistry The compound's utility extends into materials science, where derivatives of 5-(Chloromethyl)-1,2,3-trifluorobenzene could serve as precursors for the synthesis of novel polymeric materials. Yang and Hsiao (2004) demonstrated the synthesis of fluorinated polyimides based on diamine monomers, which could be analogous to structures derived from 5-(Chloromethyl)-1,2,3-trifluorobenzene (Yang & Hsiao, 2004). Such materials are noted for their excellent thermal stability and potential applications in advanced electronics and aerospace engineering.
Organic Electronics and Photovoltaics In the field of organic electronics and photovoltaics, intermediates synthesized from 5-(Chloromethyl)-1,2,3-trifluorobenzene could be pivotal. The work by Banerjee et al. (2009) on the synthesis of hyperbranched poly(arylene ether)s from activated trifluoro monomers points towards the potential of 5-(Chloromethyl)-1,2,3-trifluorobenzene derivatives in creating materials with unique electronic properties (Banerjee, Komber, Häussler, & Voit, 2009). These materials could find applications in solar cells and flexible electronic devices due to their tunable electronic properties and stability.
Advanced Synthesis Techniques The advancement in synthesis techniques involving halogenated benzene derivatives, as illustrated by Deng et al. (2017) in their work on continuous microflow processes for synthesizing 2,4,5-trifluorobromobenzene, could be adapted for compounds like 5-(Chloromethyl)-1,2,3-trifluorobenzene (Deng, Lei, Shen, Chen, & Zhang, 2017). Such processes offer enhanced safety and efficiency, highlighting the potential of 5-(Chloromethyl)-1,2,3-trifluorobenzene in industrial-scale chemical synthesis.
Propriétés
IUPAC Name |
5-(chloromethyl)-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUFGPFDDJIQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590730 | |
| Record name | 5-(Chloromethyl)-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1,2,3-trifluorobenzene | |
CAS RN |
732306-27-3 | |
| Record name | 5-(Chloromethyl)-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



